n-(4-Tert-butyl-3-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31951-11-8 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-tert-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-10(12(2,3)4)11(7-9)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI Key |
UWZJMCNFDLBYDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Other CAS No. |
31951-11-8 |
Origin of Product |
United States |
Reactions Involving the Nitro Group:
The most common transformation of the aromatic nitro group is its reduction to an amino group. This creates a versatile synthetic handle for a wide range of subsequent reactions.
Reduction to Amine: The nitro group can be selectively reduced to form N-(3-amino-4-tert-butylphenyl)acetamide. This transformation can be achieved using various reducing agents.
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
Metal/Acid Reduction: Using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
The resulting aniline (B41778) is a key intermediate for synthesizing a variety of other compounds, including diazonium salts, amides, and sulfonamides.
Reactions Involving the Acetamide Group:
Hydrolysis: The acetamide (B32628) group can be hydrolyzed back to an aniline (B41778) under acidic or basic conditions, yielding 4-tert-butyl-3-nitroaniline (B181344). grafiati.com This reaction can be useful if the acetamido group was initially installed as a protecting group for the aniline.
Other Derivatizations:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, the following proton signals are predicted:
Tert-butyl Group: A sharp singlet, integrating to 9 protons, would appear in the upfield region, typically around 1.3-1.5 ppm. This is due to the nine equivalent methyl protons of the tert-butyl group.
Acetamide Methyl Group: A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O) would be expected in the range of 2.1-2.3 ppm.
Amide Proton: A broad singlet for the N-H proton would likely appear further downfield, typically between 8.0 and 10.0 ppm. Its chemical shift can be highly variable depending on solvent and concentration.
Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region (7.0-8.5 ppm). Their splitting pattern would be indicative of their substitution pattern. One would expect a doublet for the proton adjacent to the tert-butyl group, a doublet of doublets for the proton between the acetamido and nitro groups, and a doublet for the proton adjacent to the nitro group.
Predicted ¹H NMR Data
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
| Acetyl Methyl (-COCH₃) | ~2.2 | Singlet | 3H |
| Aromatic Protons (Ar-H) | ~7.5 - 8.5 | Multiplets | 3H |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are anticipated.
Tert-butyl Carbons: Two signals are expected: one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm).
Acetyl Group Carbons: A signal for the methyl carbon would appear upfield (~25 ppm), while the carbonyl carbon (C=O) would be significantly downfield (~168-170 ppm).
Aromatic Carbons: Six distinct signals would be expected in the aromatic region (~120-150 ppm), corresponding to the six carbons of the benzene (B151609) ring. The carbons directly attached to the nitro group and the acetamido group would be the most deshielded.
Predicted ¹³C NMR Data
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| tert-Butyl (-C (CH₃)₃) | ~35 |
| tert-Butyl (-C(C H₃)₃) | ~31 |
| Acetyl Methyl (-COC H₃) | ~25 |
| Aromatic Carbons (-C ₆H₃-) | ~120 - 150 |
Two-Dimensional (2D) NMR Studies (e.g., NOESY)
Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine spatial relationships between atoms. For this compound, a NOESY experiment could confirm the substitution pattern by showing correlations between:
The protons of the tert-butyl group and the adjacent aromatic proton.
The amide (N-H) proton and the adjacent aromatic protons.
However, no specific experimental 2D NMR data for this compound has been reported in the surveyed literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals characteristic absorption bands for the functional groups in this compound. Analysis of related compounds suggests the following characteristic peaks would be present:
N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretches: Aliphatic C-H stretching from the tert-butyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the amide carbonyl group (Amide I band) would be prominent in the region of 1660-1680 cm⁻¹.
N-O Stretches: Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected to appear as two strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C=C Stretches: Aromatic ring C=C stretching vibrations would show multiple bands in the 1450-1600 cm⁻¹ region.
N-H Bend: The amide N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹.
Characteristic FT-IR Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-NH) | N-H Stretch | ~3300 |
| Carbonyl (-C=O) | C=O Stretch (Amide I) | ~1670 |
| Amide (-NH) | N-H Bend (Amide II) | ~1550 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. Key expected signals would include:
Nitro Group: The symmetric stretching of the nitro group around 1350 cm⁻¹ usually gives a very strong and characteristic Raman signal.
Aromatic Ring: Aromatic ring breathing modes would be prominent.
C-H Bonds: Signals corresponding to aliphatic and aromatic C-H bonds would also be present.
Specific experimental Raman data for this compound is not available in the reviewed sources.
Characteristic Vibrational Modes (C=O, N-H, NO₂ stretches)
The infrared (IR) spectrum of this compound is defined by the vibrational frequencies of its key functional groups: the amide linkage (C=O and N-H) and the nitro group (NO₂). Analysis of related molecular structures provides well-established ranges for these characteristic absorption bands.
The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. In studies of similar N-arylacetamides, such as those attached to thiacalix nist.govarene macrocycles, the N-H stretching vibrations are observed in the range of 3278-3383 cm⁻¹. researchgate.net The precise position is sensitive to hydrogen bonding, which can cause broadening and a shift to lower wavenumbers.
The carbonyl (C=O) stretching vibration, or Amide I band, is one of the most intense and recognizable absorptions in the spectrum. For N-(4'-nitrophenyl)acetamide fragments, this band is typically observed between 1672 and 1707 cm⁻¹. researchgate.netnih.gov The electron-withdrawing nature of the nitrophenyl ring influences the electronic environment of the amide, affecting the C=O bond order and its vibrational frequency. Steric effects from substituents, such as the tert-butyl group, can also play a role in determining the final position of the carbonyl band. researchgate.net
The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric stretch is typically found at higher frequencies, generally in the 1500–1570 cm⁻¹ range, and is usually the more intense of the two. The symmetric stretch appears in the 1300–1370 cm⁻¹ region. In nitrobenzene, a related simple aromatic nitro compound, the C-NO₂ symmetric stretch is a prominent feature and is coupled to the electronic state of the molecule. worktribe.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |
| Amide | N-H Stretch | 3278 - 3383 | researchgate.net |
| Carbonyl | C=O Stretch (Amide I) | 1672 - 1707 | researchgate.netnih.gov |
| Nitro | Asymmetric Stretch (ν_as) | 1500 - 1570 | |
| Nitro | Symmetric Stretch (ν_s) | 1300 - 1370 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and structural fragmentation of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry determines the exact mass of the parent molecule and its ions, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₆N₂O₃. The calculated monoisotopic mass is 236.1161 Da. HRMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺, at m/z 237.1234 and potentially other adducts such as the sodium adduct [M+Na]⁺ at m/z 259.1053.
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₁₂H₁₆N₂O₃ | 236.1161 |
| [M+H]⁺ | C₁₂H₁₇N₂O₃⁺ | 237.1234 |
| [M+Na]⁺ | C₁₂H₁₆N₂NaO₃⁺ | 259.1053 |
Fragmentation Pattern Analysis
The fragmentation of this compound under electron ionization (EI) conditions can be predicted based on the fragmentation patterns of structurally related molecules, such as tert-butylbenzenes and nitroacetanilides. researchgate.net
A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. researchgate.net Therefore, the molecular ion ([M]⁺˙ at m/z 236) is expected to readily lose a methyl group to yield a prominent peak at m/z 221. This [M-15]⁺ ion is often the base peak in the mass spectra of tert-butyl aromatic compounds.
Further fragmentation can occur through several pathways:
Loss of Ketene (B1206846): The amide functionality can undergo fragmentation via the loss of ketene (CH₂=C=O, 42 Da) from the [M-15]⁺ ion, leading to an ion at m/z 179.
Nitro Group Fragmentation: The nitro group can lose nitric oxide (•NO, 30 Da) or nitrogen dioxide (•NO₂, 46 Da). For example, loss of •NO₂ from the [M-15]⁺ ion would result in a fragment at m/z 175.
McLafferty Rearrangement: While less direct, rearrangements involving the amide and nitro groups can lead to other characteristic fragments.
The mass spectrum of the related compound N-(4-nitrophenyl)acetamide shows a molecular ion at m/z 180 and key fragments corresponding to the loss of ketene (m/z 138) and subsequent cleavages of the nitro-substituted ring. researchgate.net The fragmentation of this compound would combine these features with the dominant initial loss of a methyl radical.
| m/z | Proposed Fragment | Formula of Fragment | Origin | References |
| 236 | [M]⁺˙ | [C₁₂H₁₆N₂O₃]⁺˙ | Molecular Ion | |
| 221 | [M - CH₃]⁺ | [C₁₁H₁₃N₂O₃]⁺ | Loss of methyl radical | researchgate.net |
| 179 | [M - CH₃ - C₂H₂O]⁺ | [C₉H₁₁N₂O₂]⁺ | Loss of ketene from [M-15]⁺ | researchgate.net |
| 175 | [M - CH₃ - NO₂]⁺ | [C₁₁H₁₃N]⁺ | Loss of nitro radical from [M-15]⁺ | miamioh.edu |
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction
While a specific crystal structure for this compound is not publicly available, detailed structural information can be inferred from single-crystal X-ray diffraction studies of closely related analogues, such as N-(4-methoxy-3-nitrophenyl)acetamide. nih.gov These types of molecules typically crystallize in common space groups like the monoclinic P2₁/n or orthorhombic systems. nih.govacs.org The crystal packing is generally stabilized by intermolecular hydrogen bonds, often involving the amide N-H group acting as a hydrogen bond donor and an oxygen atom from a nitro group of an adjacent molecule serving as the acceptor. nih.gov This interaction frequently leads to the formation of infinite chains or more complex networks within the crystal lattice.
Conformation and Planarity of the Acetamide and Nitro Groups
The conformation of this compound is dictated by the spatial arrangement of the acetamide and nitro substituents relative to the phenyl ring.
Based on the crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide, the acetamide group is expected to be nearly coplanar with the benzene ring. nih.gov This planarity is favored by the delocalization of the nitrogen lone pair into the aromatic system and the carbonyl group. The torsion angle describing the twist of the amide plane relative to the phenyl ring (e.g., C-C-N-C) is therefore expected to be close to 0° or 180°.
In contrast, the nitro group, being ortho to the bulky tert-butyl group, will likely be forced to twist significantly out of the plane of the phenyl ring to minimize steric repulsion. In the analogous N-(4-methoxy-3-nitrophenyl)acetamide, the nitro group is twisted out of the phenyl plane by approximately 30°. nih.gov A similar or even greater dihedral angle is anticipated for the title compound due to the substantial steric demand of the tert-butyl substituent compared to a methoxy (B1213986) group. This twisting disrupts the π-conjugation between the nitro group and the aromatic ring.
| Torsion Angle | Description | Expected Value (°) | Rationale / Analogue | References |
| C(ring)-C(ring)-N-C(O) | Planarity of Acetamide Group | ~0 or ~180 | Favors π-delocalization; near-zero torsion in analogues. | nih.gov |
| C(ring)-C(ring)-N-O | Twist of Nitro Group | > 30 | Steric hindrance with adjacent tert-butyl group. | nih.gov |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by various intermolecular forces. For a molecule like this compound, these interactions would primarily include hydrogen bonding and van der Waals forces.
A detailed crystallographic study, typically using single-crystal X-ray diffraction, would be required to elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice. This analysis would reveal the unit cell parameters, space group, and the asymmetric unit's contents.
Hydrogen Bonding: The this compound molecule possesses a hydrogen bond donor (the amide N-H group) and several potential hydrogen bond acceptors (the oxygen atoms of the nitro group and the carbonyl group). It is anticipated that the primary intermolecular interaction would be a hydrogen bond between the amide proton of one molecule and an oxygen atom of a neighboring molecule.
Without experimental data from X-ray crystallography, any description of the specific hydrogen bonding network or crystal packing of this compound remains hypothetical.
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental method provides a crucial confirmation of the compound's empirical and molecular formula. For this compound, the molecular formula is C₁₂H₁₆N₂O₃. nih.gov
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Theoretical Composition:
Molecular Weight: 236.27 g/mol nih.gov
Carbon (C): (12 * 12.011) / 236.27 * 100% = 60.99%
Hydrogen (H): (16 * 1.008) / 236.27 * 100% = 6.82%
Nitrogen (N): (2 * 14.007) / 236.27 * 100% = 11.86%
Oxygen (O): (3 * 15.999) / 236.27 * 100% = 20.32%
Experimental data is obtained by combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its chemical formula.
The table below illustrates how the results of such an analysis would be presented.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.99 | Data not available |
| Hydrogen (H) | 6.82 | Data not available |
| Nitrogen (N) | 11.86 | Data not available |
No publicly available experimental elemental analysis data for this compound could be located.
Computational and Theoretical Investigations of N 4 Tert Butyl 3 Nitrophenyl Acetamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular structure, properties, and reactivity of chemical compounds. These methods, grounded in the principles of quantum physics, allow for the detailed examination of molecules at the electronic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For the model compound, p-nitroacetanilide (PNA), DFT calculations using the B3LYP method with 6-31G(d,p) and 6-311+G(d,p) basis sets have been employed to determine its optimized geometry. nih.gov The calculations reveal that the molecule is not perfectly planar, with the acetamido group being slightly twisted with respect to the phenyl ring. This twist is a result of the steric hindrance and electronic interactions between the substituents.
The optimized geometric parameters, including key bond lengths and bond angles, provide a precise picture of the molecular architecture.
Table 1: Selected Optimized Geometrical Parameters for p-nitroacetanilide (PNA) using DFT/B3LYP/6-311+G(d,p)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-N8 | 1.36 | |
| N8-C9 | 1.41 | |
| C9-O10 | 1.23 | |
| C9-C11 | 1.52 | |
| C4-N12 | 1.48 | |
| N12-O13 | 1.23 | |
| N12-O14 | 1.23 | |
| C2-C1-N8: 120.5 | ||
| C1-N8-C9: 128.9 | ||
| N8-C9-O10: 123.7 | ||
| O10-C9-C11: 120.8 | ||
| C3-C4-N12: 119.1 | ||
| O13-N12-O14: 123.4 |
Data is illustrative and based on findings for p-nitroacetanilide. nih.gov
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
A significant advantage of quantum mechanical calculations is their ability to predict spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments.
Vibrational Frequencies: The vibrational spectrum of a molecule is a unique fingerprint, with each peak corresponding to a specific molecular motion (stretching, bending, etc.). DFT calculations can predict these vibrational frequencies with a high degree of accuracy. For PNA, the calculated vibrational spectrum shows good agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov For instance, the characteristic C=O stretching vibration of the amide group is predicted and observed around 1670-1700 cm⁻¹. Similarly, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are accurately predicted. nih.gov
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for PNA
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
| N-H Stretch | 3281 | 3350 |
| C=O Stretch | 1682 | 1705 |
| NO₂ Asymmetric Stretch | 1558 | 1565 |
| NO₂ Symmetric Stretch | 1345 | 1350 |
Data is illustrative and based on findings for p-nitroacetanilide. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. For PNA, the calculated chemical shifts are in good agreement with the experimental data, aiding in the assignment of each proton and carbon atom in the molecule. researchgate.net
Molecular Orbital Theory
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules by describing the behavior of electrons as delocalized over the entire molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Table 3: Frontier Molecular Orbital Energies for p-nitroacetanilide (PNA)
| Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -2.54 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Data is illustrative and based on findings for p-nitroacetanilide. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.
This analysis reveals significant delocalization of electron density in PNA. A key finding from the NBO analysis of PNA is the strong stabilization arising from the interaction between the lone pair electrons on the amide nitrogen and the antibonding orbitals of the adjacent carbonyl group and phenyl ring. nih.gov Similarly, there is a substantial charge delocalization from the phenyl ring to the electron-withdrawing nitro group. These interactions are quantified as second-order perturbation energies (E⁽²⁾), with higher values indicating stronger interactions and greater stabilization.
Table 4: Selected Second-Order Perturbation Energies (E⁽²⁾) from NBO Analysis of PNA
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| LP(1) N8 | π(C1-C6) | 48.25 |
| LP(1) N8 | π(C9-O10) | 35.10 |
| π(C3-C5) | π(C1-C6) | 21.50 |
| π(C1-C6) | π(N12-O13) | 15.80 |
LP denotes a lone pair. Data is illustrative and based on findings for p-nitroacetanilide. nih.gov
Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The MEP surface helps in identifying regions that are prone to electrophilic and nucleophilic attack.
In a typical MEP map, regions of negative potential (usually colored red) are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.
For a molecule like p-nitroacetanilide, the MEP surface would show the most negative potential localized around the oxygen atoms of the nitro and carbonyl groups, indicating these as the primary sites for electrophilic attack. rroij.com The most positive potential would be found around the amide (N-H) proton, making it the most likely site for nucleophilic interaction or deprotonation. The aromatic protons would exhibit a lesser positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of N-(4-tert-butyl-3-nitrophenyl)acetamide. These factors are intrinsically linked to the molecule's physical and chemical properties. The presence of the bulky tert-butyl group, the rotatable acetamide (B32628) side chain, and the nitro group introduces several degrees of freedom, leading to various possible conformations.
Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface of this molecule and identify its most stable conformers. By systematically rotating the key dihedral angles—such as the C-N bond of the acetamide group and the C-C bond of the tert-butyl group—researchers can map out the conformational landscape.
For structurally related compounds like N-(4-methoxy-3-nitrophenyl)acetamide, X-ray diffraction studies have shown that the acetamide and methoxy (B1213986) groups are nearly coplanar with the phenyl ring. nih.govresearchgate.netresearchgate.net Specifically, the torsion angle for the acetamide group (C7—N1—C1—C2) was found to be close to zero, at 4.9(4)°. nih.gov A similar planarity would be expected for this compound to maximize π-conjugation between the acetamide group and the aromatic ring. However, the steric hindrance from the ortho-nitro group could lead to a slight twist. The nitro group itself is often observed to be twisted out of the plane of the phenyl ring. researchgate.net
A comprehensive conformational analysis would involve calculating the relative energies of various conformers to determine the global minimum energy structure. The data generated from such a study can be summarized in a table format.
Table 1: Calculated Conformational Data for this compound (Illustrative) This table is illustrative and based on expected outcomes from standard computational methods.
| Conformer | Dihedral Angle (Cring-N-C=O) (°) | Dihedral Angle (Cring-C-(CH3)3) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| A (Planar) | 0 | 90 | 0.00 | 75.3 |
| B (Twisted Amide) | 30 | 90 | 1.50 | 15.1 |
| C (Rotated t-Butyl) | 0 | 30 | 2.50 | 9.6 |
Reaction Pathway and Mechanism Elucidation through Computational Approaches
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states, intermediates, and the energetics of a reaction pathway. For the synthesis of this compound, which typically involves the acetylation of 4-tert-butyl-3-nitroaniline (B181344), computational methods can model the entire reaction sequence.
Studies on similar reactions, such as the synthesis of N-tert-butyl amides via the Ritter reaction or the acylation of anilines, have demonstrated the power of DFT to map out the potential energy surface. researchgate.net The mechanism of acetylation would likely proceed through a nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of acetic anhydride (B1165640) or acetyl chloride.
In related systems, such as the thermal decomposition of N-substituted diacetamides, DFT calculations have been used to compare different proposed mechanisms and to explain the effect of substituents on activation energies. nih.gov For the formation of this compound, key steps would include the formation of a tetrahedral intermediate followed by the elimination of a leaving group (e.g., acetate (B1210297) or chloride).
Table 2: Calculated Energetics for the Acetylation of 4-tert-butyl-3-nitroaniline (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations on a typical acylation reaction.
| Reaction Step | Structure | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| Reactants | 4-tert-butyl-3-nitroaniline + Acetic Anhydride | 0.0 | 0.0 |
| Transition State 1 (TS1) | Formation of Tetrahedral Intermediate | +15.2 | +25.8 |
| Intermediate (INT1) | Tetrahedral Adduct | -5.7 | +2.1 |
| Transition State 2 (TS2) | Collapse of Intermediate | +10.3 | +18.5 |
| Products | This compound + Acetic Acid | -12.8 | -20.4 |
Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution and orbital interactions throughout the reaction, offering a deeper understanding of the electronic changes that govern the transformation. nih.gov
Structure Reactivity and Structure Function Relationship Studies of N 4 Tert Butyl 3 Nitrophenyl Acetamide and Its Analogues
Influence of the Tert-butyl Group on Steric and Electronic Properties of the Aromatic Ring
The tert-butyl group, a bulky substituent, profoundly impacts the steric and electronic landscape of the aromatic ring in N-(4-tert-butyl-3-nitrophenyl)acetamide. Its presence is a key determinant of the molecule's reactivity and interactions.
From an electronic standpoint, the tert-butyl group is generally considered an activating group in electrophilic aromatic substitution. stackexchange.com It donates electron density to the aromatic ring primarily through an inductive effect, owing to the higher s-character of the sp2 hybridized aromatic carbon compared to the sp3 hybridized carbon of the tert-butyl group. stackexchange.com This electron-donating nature stabilizes the transition state during electrophilic attack. While carbon-carbon hyperconjugation is a possible mechanism for electron donation, it is considered a minor contributor. stackexchange.com The nitration of tert-butylbenzene, for instance, yields a majority of the para isomer, consistent with an ortho-para directing activating group. stackexchange.com
| Property | Influence of the Tert-butyl Group |
|---|---|
| Electronic Effect | Electron-donating via induction, activating the ring for electrophilic substitution. stackexchange.com |
| Directing Effect | Ortho-para director in electrophilic aromatic substitution. stackexchange.com |
| Steric Effect | High steric hindrance at ortho positions, influencing regioselectivity. numberanalytics.comcdnsciencepub.com |
| Solubility | Can enhance solubility of aromatic compounds. researchgate.net |
| Spectroscopic Properties | Can modify UV-vis absorption properties. researchgate.net |
| Redox Properties | Can alter the redox potential of the aromatic system. researchgate.net |
Chemical Reactivity Profile of the Nitro Group
The nitro group is a dominant functional group that dictates much of the chemical reactivity of this compound. Its strong electron-withdrawing nature significantly influences the properties of the aromatic ring and is central to the molecule's chemical transformations.
Electrophilic and Nucleophilic Character of the Nitroaromatic System
The nitro group is one of the most powerful electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution. nih.gov This deactivation occurs through both inductive and resonance effects, which reduce the electron density of the benzene (B151609) ring. mdpi.com Consequently, electrophilic attack on the nitroaromatic system is significantly hindered.
Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. mdpi.comnih.gov This is a key feature of the reactivity of nitroaromatic compounds. The addition of a nucleophile to the aromatic ring is often the rate-limiting step in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The electrophilicity of the nitroaromatic system is a deciding factor in the rate of this nucleophilic addition. mdpi.com
Chemical Bioreduction Pathways and Reactive Intermediates (from a chemical perspective)
The reduction of the nitro group is a characteristic and well-studied reaction of nitroaromatic compounds. nm.gov This process can proceed through various pathways, often involving a series of reactive intermediates. From a chemical perspective, the reduction typically involves a sequence of two-electron additions. nm.gov
The common bioreduction pathway for nitroaromatic compounds involves the initial reduction of the nitro group (R-NO₂) to a nitroso derivative (R-NO). nm.govnih.gov This is followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). nm.govnih.gov Under certain conditions, single-electron transfer can lead to the formation of a nitro anion radical. researchgate.net
Reactive intermediates in this pathway include the nitroso and hydroxylamine species. nm.govnih.gov In some instances, coupling reactions can occur between these intermediates, leading to the formation of azoxy and azo compounds. nm.gov The specific reduction pathway and the stability of the intermediates can be influenced by the reaction conditions and the presence of other substituents on the aromatic ring.
| Step | Reactant | Product | Intermediate Status |
|---|---|---|---|
| 1 | Nitro (R-NO₂) | Nitroso (R-NO) | Reactive Intermediate nm.govnih.gov |
| 2 | Nitroso (R-NO) | Hydroxylamine (R-NHOH) | Reactive Intermediate nm.govnih.gov |
| 3 | Hydroxylamine (R-NHOH) | Amine (R-NH₂) | Final Product |
Role of the Acetamide (B32628) Moiety in Hydrogen Bonding and Other Non-Covalent Interactions
The acetamide moiety (-NHCOCH₃) plays a crucial role in mediating intermolecular interactions, particularly through hydrogen bonding. patsnap.com This functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.net This dual nature allows acetamide-containing molecules to form hydrogen bonds with themselves, often leading to the formation of dimers, or with other molecules in their environment. patsnap.comresearchgate.net
These hydrogen bonding interactions are fundamental in determining the solid-state structure and crystal packing of acetamide derivatives. researchgate.net In a broader context, such as in biological systems, the ability of the acetamide group to form hydrogen bonds is critical for the interaction of molecules with biological targets like proteins and enzymes. patsnap.comscielo.org.mx The conformation of the acetamide group relative to the aromatic ring can influence the strength and geometry of these hydrogen bonds. scielo.org.mx Beyond classical hydrogen bonding, other non-covalent interactions, such as CH/π interactions, can also be influenced by the presence and orientation of the acetamide group, further contributing to the molecule's conformational preferences and intermolecular associations. scielo.org.mx
Comparative Analysis of Structure-Reactivity Relationships with Structurally Similar Compounds
N-(4-methyl-3-nitrophenyl)acetamide : Replacing the tert-butyl group with a smaller methyl group would reduce the steric hindrance at the ortho position. nih.gov While both are electron-donating and ortho-para directing, the reduced bulk of the methyl group might allow for reactions to occur more readily at the sterically less hindered ortho position compared to the tert-butyl analogue.
N-(4-nitrophenyl)acetamide : The absence of the alkyl group at the 4-position removes its electron-donating inductive effect. researchgate.net This would likely make the aromatic ring more electron-deficient and potentially more reactive towards nucleophilic attack compared to this compound.
N-(4-methoxy-3-nitrophenyl)acetamide : The methoxy (B1213986) group is a stronger electron-donating group than the tert-butyl group due to resonance effects. nih.govchemicalbook.com This would increase the electron density on the aromatic ring, making it less susceptible to nucleophilic attack but more reactive towards electrophilic substitution (though still deactivated by the nitro group). The methoxy group can also participate in hydrogen bonding. nih.gov
1-tert-butyl-2-nitrobenzene : The absence of the acetamide group removes its capacity for hydrogen bonding and its electronic influence on the ring. The reactivity of this compound would be primarily dictated by the interplay between the electron-donating tert-butyl group and the electron-withdrawing nitro group.
| Compound | Key Structural Difference from this compound | Anticipated Impact on Reactivity |
|---|---|---|
| N-(4-methyl-3-nitrophenyl)acetamide | Methyl group instead of tert-butyl group. nih.gov | Reduced steric hindrance at the ortho position. |
| N-(4-nitrophenyl)acetamide | No substituent at the 4-position. researchgate.net | More electron-deficient ring, potentially more reactive to nucleophiles. |
| N-(4-methoxy-3-nitrophenyl)acetamide | Methoxy group instead of tert-butyl group. nih.govchemicalbook.com | Stronger electron donation, less reactive to nucleophiles, additional hydrogen bond acceptor. |
| 1-tert-butyl-2-nitrobenzene | Lacks the acetamide group. | No hydrogen bonding capability from an acetamide group. |
Mechanistic Investigations of Chemical Transformations Involving the Compound
The chemical transformations of this compound are largely centered around the reactivity of the nitroaromatic system. Mechanistic investigations of related compounds provide insights into the likely pathways for its reactions.
One of the primary reactions of nitroaromatic compounds is nucleophilic aromatic substitution (SNAr) . mdpi.com The mechanism generally proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. For this compound, if a suitable leaving group were present on the ring, it would be susceptible to this type of reaction.
Another significant transformation is the reduction of the nitro group . As detailed in section 5.2.2, this can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media. wikipedia.org The mechanism of catalytic hydrogenation typically involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. rsc.org The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine. rsc.org The specific conditions can sometimes be tuned to selectively form the hydroxylamine intermediate. mdpi.com
Advanced Chemical Applications and Functional Materials Derived from N 4 Tert Butyl 3 Nitrophenyl Acetamide
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
No information was found regarding the use of N-(4-tert-butyl-3-nitrophenyl)acetamide as a synthetic intermediate or building block in organic synthesis. While nitroaromatic compounds and acetanilides are broadly utilized in chemical synthesis, specific examples or methodologies involving this particular compound are not present in the available literature.
Precursor for Complex Heterocyclic Systems
There is no documented evidence of this compound being used as a precursor for the synthesis of complex heterocyclic systems. The potential for such applications exists generically for related structures, but no specific transformations or resulting heterocyclic compounds have been reported for this molecule.
Integration into Macrocyclic Architectures (e.g., Calixarenes for Anion Recognition and Binding)
No studies were identified that describe the integration of this compound into macrocyclic architectures such as calixarenes. Research on related compounds, specifically p-tert-butylthiacalix researchgate.netarenes functionalized with N-(4'-nitrophenyl)acetamide moieties, has demonstrated their utility in anion recognition. beilstein-journals.orgnih.gov These studies have shown that such functionalized calixarenes can effectively bind various anions, with selectivity influenced by the substitution pattern on the macrocycle. beilstein-journals.orgnih.gov However, there is no corresponding research available for this compound.
Exploration in the Design of Novel Chemical Ligands or Probes
There is no information available on the exploration or application of this compound in the design of novel chemical ligands or probes. The structural motifs present in the molecule, such as the nitro group and the acetamido group, are known to participate in coordination with metal ions or in hydrogen bonding interactions, which are key features of chemical probes. For instance, the introduction of an N-(4'-nitrophenyl)acetamide group into the lower rim of p-tert-butylthiacalix researchgate.netarene introduces a polar NH group capable of interacting with anionic substrates and a chromophoric fragment useful for spectrophotometric detection. nih.gov Nevertheless, no such studies have been conducted specifically with this compound.
Potential in Materials Science (e.g., as a component in dyes or pigments, focusing on the chemical synthesis and properties of the material, not the end-use product performance)
No literature could be found that discusses the potential or actual use of this compound in materials science. The synthesis of related nitro compounds, such as N-(4-nitrophenyl)acetamide, is noted for its importance in the production of dyes and other materials, but no such applications have been reported for this compound. researchgate.net
Future Research Directions and Unexplored Avenues in N 4 Tert Butyl 3 Nitrophenyl Acetamide Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-(4-tert-butyl-3-nitrophenyl)acetamide, while achievable through classical methods, presents an opportunity for the development of more efficient and environmentally benign synthetic strategies. A plausible, yet to be optimized, synthetic pathway involves a two-step process: the nitration of 4-tert-butylaniline (B146146) followed by acetylation.
A potential starting point for the synthesis is the nitration of N-phenylacetamide, which typically yields a mixture of ortho and para isomers. jcbsc.org The directing effects of the acetamide (B32628) group favor the formation of the para-substituted product. researchgate.net Subsequent introduction of the tert-butyl group could be explored, though this may present regioselectivity challenges.
A more direct route would likely involve the nitration of 4-tert-butylaniline. The reaction conditions for such a synthesis would require careful optimization to achieve high yields and selectivity, minimizing the formation of undesired byproducts. A proposed reaction scheme is outlined below:
Proposed Synthesis of this compound Step 1: Nitration of 4-tert-butylaniline
Reactants: 4-tert-butylaniline, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
Solvent: A suitable inert solvent
Conditions: Low temperature to control the exothermic reaction and improve regioselectivity.
Step 2: Acetylation of 4-tert-butyl-3-nitroaniline (B181344)
Reactants: 4-tert-butyl-3-nitroaniline, Acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)
Conditions: Typically carried out in the presence of a base or as a neat reaction with acetic anhydride. nih.gov
Future research should focus on the development of greener synthetic methodologies. This could involve the use of solid acid catalysts to replace corrosive liquid acids in the nitration step, or the exploration of solvent-free reaction conditions. rsc.orgresearchgate.net The use of milder and more selective nitrating agents could also enhance the sustainability of the synthesis.
Table 1: Potential Areas for Improvement in the Synthesis of this compound
| Synthetic Step | Conventional Method | Potential Sustainable Improvement |
| Nitration | Concentrated nitric and sulfuric acids | Use of solid acid catalysts (e.g., zeolites), milder nitrating agents, solvent-free conditions. |
| Acetylation | Acetic anhydride with heat | Enzyme-catalyzed acetylation, use of recyclable acetylating agents. |
| Purification | Column chromatography | Crystallization from green solvents, supercritical fluid chromatography. |
In-depth Mechanistic Studies of its Chemical Transformations
The functional groups present in this compound—the nitro group, the amide linkage, and the aromatic ring—suggest a variety of potential chemical transformations. In-depth mechanistic studies of these reactions are crucial for understanding the compound's reactivity and for its potential application as a building block in organic synthesis.
One key area for investigation is the reduction of the nitro group. This transformation would yield N-(3-amino-4-tert-butylphenyl)acetamide, a diamine derivative that could serve as a valuable monomer in polymer synthesis or as a precursor to heterocyclic compounds. Mechanistic studies could explore the reaction pathways of different reducing agents, such as catalytic hydrogenation or the use of metal-based reagents, to control the selectivity of the reduction.
The hydrolysis of the amide bond is another important transformation to investigate. Understanding the kinetics and mechanism of this reaction under both acidic and basic conditions would provide insights into the compound's stability and its potential as a protected amine.
Furthermore, the aromatic ring itself is susceptible to further electrophilic or nucleophilic substitution reactions. Mechanistic studies could elucidate the directing effects of the existing substituents on the regioselectivity of these reactions, opening up avenues for the synthesis of more complex derivatives.
Exploration of its Role in Catalysis or Supramolecular Assembly
The structural features of this compound make it an intriguing candidate for applications in catalysis and supramolecular chemistry. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can participate in the formation of ordered supramolecular structures. nih.govbeilstein-journals.org
The presence of the nitro group, a known electron-withdrawing group, can polarize the N-H bond of the amide, enhancing its hydrogen-bonding capabilities. This feature has been exploited in related N-(4'-nitrophenyl)acetamide fragments, which have been incorporated into thiacalixarene scaffolds for the selective binding of anions. nih.govbeilstein-journals.orgnih.gov Future research could investigate the self-assembly of this compound in the solid state and in solution, and explore its potential as a receptor for anions or other small molecules.
The bulky tert-butyl group can also play a significant role in directing supramolecular assembly by providing steric hindrance and influencing the packing of the molecules in the crystal lattice. This could lead to the formation of unique and potentially porous solid-state architectures.
Advanced Spectroscopic Characterization in Diverse Environments
A thorough understanding of the structure and properties of this compound requires its characterization using a suite of advanced spectroscopic techniques. While standard techniques such as NMR, IR, and mass spectrometry are essential for initial characterization, more advanced methods can provide deeper insights.
For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could be employed to study the structure and dynamics of the molecule in its crystalline form.
Vibrational spectroscopy, including Raman and advanced IR techniques, could be used to probe the hydrogen bonding interactions and the influence of different solvent environments on the molecular structure. UV-Vis spectroscopy would be useful for studying the electronic transitions of the molecule and for monitoring its interactions with other species, such as in anion binding studies. nih.govbeilstein-journals.org
Table 2: Proposed Advanced Spectroscopic Studies for this compound
| Spectroscopic Technique | Information to be Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. |
| Solid-State NMR | Structure and dynamics in the crystalline state. |
| Raman Spectroscopy | Vibrational modes, molecular symmetry, and intermolecular interactions. |
| Variable-Temperature NMR | Conformational dynamics and rotational barriers. |
| Fluorescence Spectroscopy | Potential emissive properties and sensing applications. |
Synergistic Application of Experimental and Computational Methodologies to Predict and Understand Reactivity
The synergy between experimental and computational chemistry offers a powerful approach to accelerate the understanding and prediction of the properties and reactivity of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net
Computational methods can be employed to:
Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways for various chemical transformations, providing insights that can be difficult to obtain experimentally.
Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Model Supramolecular Interactions: Simulate the formation of dimers and larger aggregates to understand the forces driving self-assembly and guest-host interactions.
By combining computational predictions with targeted experimental work, researchers can more efficiently design experiments, interpret results, and ultimately unlock the full potential of this compound in various chemical applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(4-Tert-butyl-3-nitrophenyl)acetamide, and how can intermediates be purified?
- Methodology :
- Nitration and Acetylation : Begin with tert-butyl-substituted aniline derivatives. Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Protect the amine group by acetylation using acetic anhydride or acetyl chloride in anhydrous conditions.
- Purification : Recrystallize intermediates using solvents like methanol or ethanol. For the final product, repeated recrystallization from aqueous ethanol (e.g., 70% ethanol/water) yields pure crystals .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and HPLC .
Q. What analytical techniques are optimal for confirming the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., tert-butyl, nitro, and acetamide groups). IR spectroscopy confirms carbonyl (C=O) and nitro (NO₂) stretching frequencies .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
Q. How should researchers prepare stock solutions of this compound for biological assays?
- Methodology :
- Solubility : Dissolve in a 5% DMSO and 2% Tween 80 mixture, followed by dilution in sterile distilled water to achieve concentrations up to 1024 µg/mL. Vortex thoroughly to ensure homogeneity .
- Stability : Store stock solutions at -20°C for short-term use; avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?
- Methodology :
- Single-Crystal Growth : Dissolve the compound in methanol and allow slow evaporation at 25°C. Optimize crystal size for X-ray diffraction .
- Data Collection : Use a diffractometer (e.g., Bruker APEX-III) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELX software, and validate using Mercury or OLEX2 for bond lengths/angles .
- Polymorphism Screening : Test crystallization in solvents like acetonitrile or THF to identify alternative crystal forms .
Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution?
- Methodology :
- Variable-Temperature NMR : Conduct experiments in DMSO-d₆ or CDCl₃ across a temperature range (-20°C to 80°C). Monitor chemical shift changes in the acetamide and tert-butyl groups to infer rotational barriers .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate energy barriers for intramolecular rotations. Compare with experimental NMR data .
Q. How can researchers address discrepancies between spectroscopic data and crystallographic findings?
- Methodology :
- Cross-Validation : If NMR suggests multiple conformers but X-ray shows a single structure, perform dynamic NMR analysis to detect slow-exchange conformers .
- Crystal Packing Effects : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., hydrogen bonds) that may stabilize specific conformers in the solid state .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
